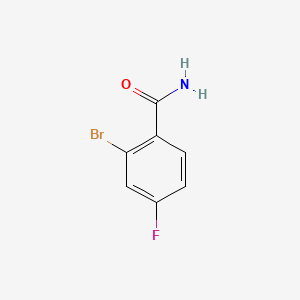

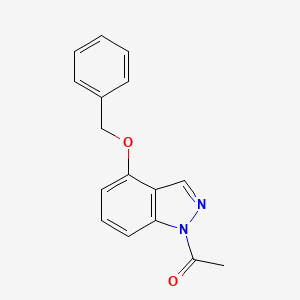

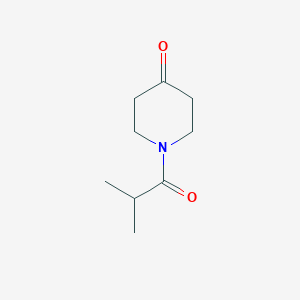

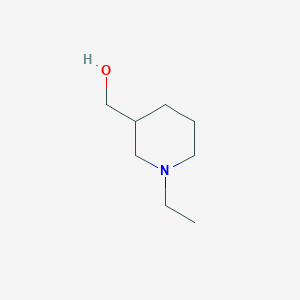

![molecular formula C14H11BrN2O2S B1287646 3-溴-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶 CAS No. 226085-18-3](/img/structure/B1287646.png)

3-溴-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶

描述

Synthesis Analysis

The synthesis of pyridine derivatives is a significant area of research due to their applications in various fields, including medicinal chemistry. The synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine was achieved through carbon-carbon coupling reactions, which are pivotal in organic chemistry . Another study reported the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, using a sequence of reactions starting from 2,3-dichloropyridine and involving nucleophilic substitution, cyclization, bromination, and hydrolysis . Additionally, the regioselective bromination of thieno[2,3-b]pyridine to obtain 4-bromothieno[2,3-b]pyridine demonstrates the potential of this compound as a building block in drug discovery .

Molecular Structure Analysis

The molecular structures of the synthesized pyridine derivatives were characterized using various techniques. Single crystal X-ray diffraction (XRD) data were used to characterize the molecular geometry of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, revealing the presence of intermolecular hydrogen bonding and π-π interactions within the crystal packing . Density functional theory (DFT) calculations were employed to optimize the molecular structures and to predict the spectroscopic properties of the synthesized compounds, which were found to be in good agreement with experimental data . The molecular structure and stability were further analyzed using natural bond orbital (NBO) studies .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was explored through various analyses. Frontier molecular orbital (FMO) analysis indicated potential bioactivity, which was confirmed by experimental activity against bacteria and fungus . The molecular electrostatic potential (MEP) was mapped over the stabilized geometries to indicate the chemical reactivity of the compounds . The nonlinear optical properties of the compounds were computed and found to be greater than urea, suggesting potential applications in the field of nonlinear optics .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyridine derivatives were extensively studied. The UV-Vis analysis was performed using TD-DFT/B3LYP/6-311+G(d,p) level of theory to explain the vertical transitions, and the results were in good agreement with experimental findings . The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provided insights into its solid-state geometry and the intermolecular interactions that stabilize the crystal . The nonlinear optical properties were also investigated, revealing the potential of these compounds for applications in optical devices .

科学研究应用

天然生物碱的合成

3-溴-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶在变叶碱 B 等天然生物碱的合成中起着关键作用。该化合物参与吡啶并[3′,2′:4,5]吡咯并[1,2-c]嘧啶体系的选择性钯介导功能化,有助于这些生物碱的总合成。该过程包括嘧啶部分的引入、水解和脱羧 (Baeza et al., 2010).

杂环化合物的开发

该化合物还用于开发含有 5-溴-1H-吡咯并[2,3-b]吡啶骨架的杂环化合物。该合成的重要方面是在多磷酸中进行的 Fischer 吲哚环化,这允许产生难以获得的杂环 (Alekseyev et al., 2015).

亲电反应的探索

对相关杂环化合物(如吡咯并[1, 2-a]吡嗪和吡唑并[1, 2-a]吡啶)的溴化研究已证明了特定溴代衍生物的形成。这些发现与基于前沿电子密度计算的预测一致,提供了对亲电反应的见解 (Paudler & Dunham, 1965).

唑并嘧啶的合成

已开发出一种使用 3-溴-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶合成吡啶并[3′,2′:4,5]吡咯并[1,2-c]嘧啶体系(海洋生物碱变叶碱家族的核心)的新方法。该方法因其效率和合成一系列唑并嘧啶的潜力而具有重要意义 (Mendiola et al., 2004).

用于农用化学品和功能材料的功能化

已研究 1H-吡咯并[2,3-b]吡啶的功能化,以创造用于农用化学品和功能材料的新化合物。这包括引入各种氨基和合成以 1H-吡咯并[2,3-b]吡啶基团作为侧基的聚乙炔,展示了其在化学合成中的多功能性 (Minakata et al., 1992).

作用机制

Target of Action

It is known that 7-azaindoles derivatives, a major category of compounds to which this compound belongs, can inhibit the activity of various proteases . These proteases play a crucial role in regulating cell growth and proliferation .

Mode of Action

It’s known that 7-azaindoles derivatives can act on key molecules and their signal transduction pathways that regulate cell growth and proliferation . This action differs greatly between normal and tumor cells, and can inhibit the growth of tumor cells while reducing the effect on normal cells .

Biochemical Pathways

It’s known that 7-azaindoles derivatives can affect various biochemical pathways, including those involved in cell growth and proliferation .

Result of Action

It’s known that 7-azaindoles derivatives can have anticancer, antiviral, and other effects .

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-10-4-6-11(7-5-10)20(18,19)17-9-13(15)12-3-2-8-16-14(12)17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJOLIOBEZICFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616690 | |

| Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

226085-18-3 | |

| Record name | 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226085-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。